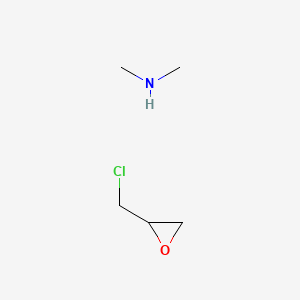
Poly(dimethylamine-CO-epichlorohydrin)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(dimethylamine-CO-epichlorohydrin) is a water-soluble cationic polymer known for its effectiveness in various industrial applications. It is primarily used as a flocculant and charge neutralization agent in liquid-solid separation processes . This compound is also recognized for its broad-spectrum and high-efficiency sterilization and algae-killing abilities .
Preparation Methods
Poly(dimethylamine-CO-epichlorohydrin) is synthesized through the poly-condensation of epichlorohydrin and dimethylamine . The process parameters, such as the molar ratio of epichlorohydrin to dimethylamine, addition time, and reaction temperature, are systematically studied to optimize the polymerization process . Industrial production methods involve controlling these parameters to achieve the desired viscosity and surface charge of the polymer .
Chemical Reactions Analysis
Poly(dimethylamine-CO-epichlorohydrin) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include water, alcohol-resistant foam, dry chemical, and carbon dioxide . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Poly(dimethylamine-CO-epichlorohydrin) has a wide range of scientific research applications. It is used in water treatment processes as a primary flocculant and charge neutralization agent . In the field of biology, it is employed as an antibacterial agent due to its broad-spectrum sterilization capabilities . In the medical industry, it is used for its non-foaming algaecide properties in swimming pools and industrial recirculating cooling waters . Additionally, it is utilized in the paper and pulp industry for water treatment and as a paper rosin sizing promoter .
Mechanism of Action
The mechanism of action of poly(dimethylamine-CO-epichlorohydrin) involves its cationic nature, which allows it to effectively neutralize charges and facilitate the coagulation and flocculation processes . This compound interacts with negatively charged particles, leading to the formation of larger aggregates that can be easily separated from the liquid phase . The molecular targets and pathways involved in its action include charge neutralization and adsorption bridging .
Comparison with Similar Compounds
Poly(dimethylamine-CO-epichlorohydrin) can be compared with other similar compounds such as poly(dimethylamine-CO-epichlorohydrin-CO-ethylenediamine) . While both compounds are used as flocculants and charge neutralization agents, poly(dimethylamine-CO-epichlorohydrin) is unique due to its higher efficiency in water treatment processes and its broad-spectrum sterilization capabilities . Other similar compounds include polyamine and polyepichlorohydrin .
Properties
CAS No. |
947295-82-1 |
|---|---|
Molecular Formula |
C5H12ClNO |
Molecular Weight |
137.61 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;N-methylmethanamine |
InChI |
InChI=1S/C3H5ClO.C2H7N/c4-1-3-2-5-3;1-3-2/h3H,1-2H2;3H,1-2H3 |
InChI Key |
BUAXCDYBNXEWEB-UHFFFAOYSA-N |
Canonical SMILES |
CNC.C1C(O1)CCl |
Related CAS |
25988-97-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B13427342.png)
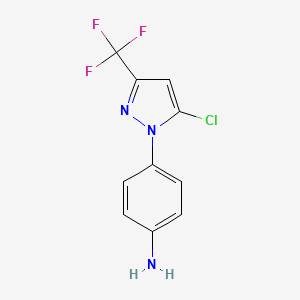
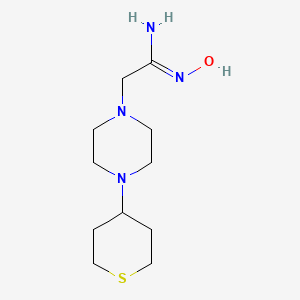
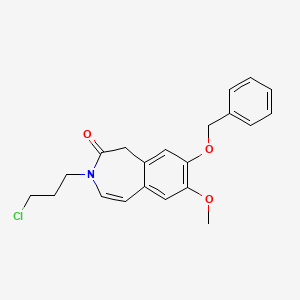
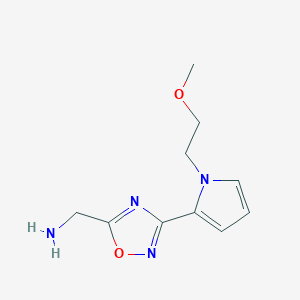
![N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide](/img/structure/B13427376.png)
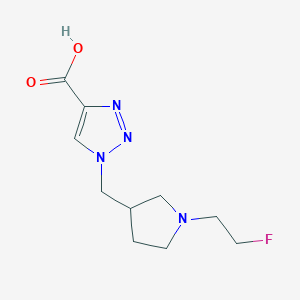
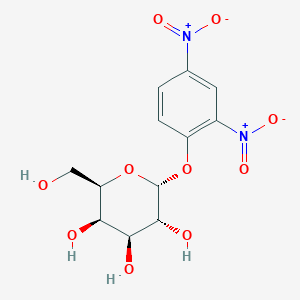
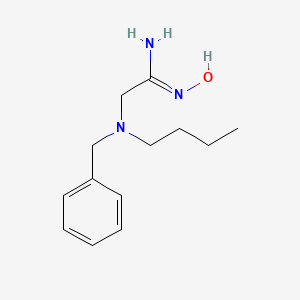

![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13427402.png)
![[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13427406.png)
![(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B13427409.png)
![(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B13427417.png)
